4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine
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Overview
Description
4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine is a compound that features a benzene ring substituted with two amine groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine typically involves the reaction of 1,2-benzenediamine with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amines.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can yield 1,2-dinitrobenzene derivatives, while substitution reactions can produce various halogenated or alkylated benzene derivatives.
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine, 4-(1H-pyrazol-5-yl)-: Similar structure but lacks the methyl group on the pyrazole ring.
1,2-Benzenediamine, 4-(1-methyl-1H-pyrazol-4-yl)-: Similar structure but the pyrazole ring is substituted at a different position.
1,2-Benzenediamine, 4-(1H-pyrazol-4-yl)-: Similar structure but lacks the methyl group and has a different substitution pattern on the pyrazole ring.
Uniqueness
4-(1-Methyl-1H-pyrazol-5-yl)benzene-1,2-diamine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 1-position of the pyrazole ring can enhance its stability and modify its interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-10(4-5-13-14)7-2-3-8(11)9(12)6-7/h2-6H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFIIEREKKQHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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